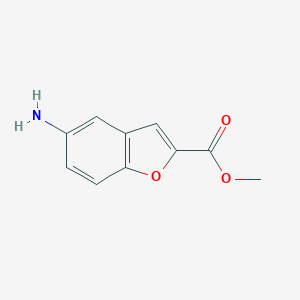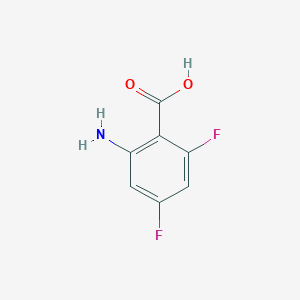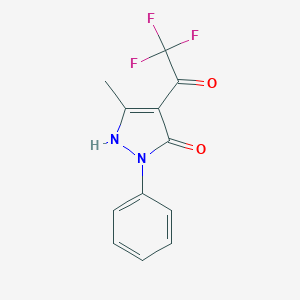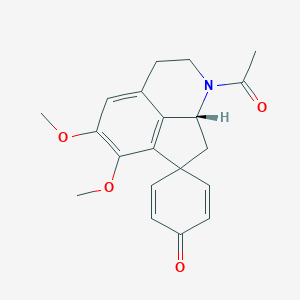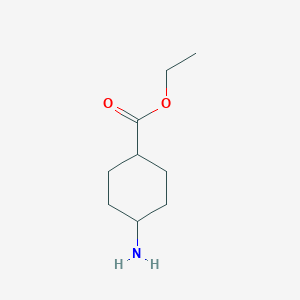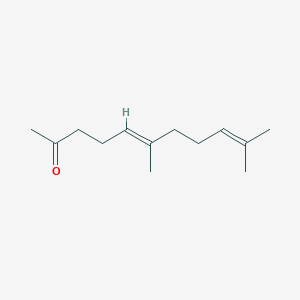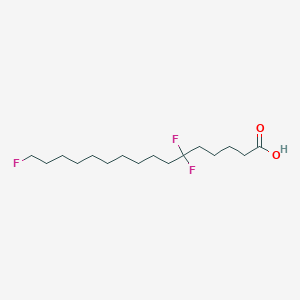
6,6,16-Trifluorohexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6,16-Trifluorohexadecanoic acid (TFHDA) is a long-chain fatty acid that is widely used in scientific research. It is a fluorinated analogue of palmitic acid, which is a common component of mammalian cell membranes. TFHDA has unique properties that make it a valuable tool for studying the structure and function of biological membranes.
作用機序
6,6,16-Trifluorohexadecanoic acid is a fluorinated analogue of palmitic acid, which is a common component of biological membranes. When incorporated into lipid bilayers, 6,6,16-Trifluorohexadecanoic acid can alter the physical properties of the membrane, including its fluidity and permeability. This can affect the function of membrane proteins and other components of the membrane.
生化学的および生理学的効果
6,6,16-Trifluorohexadecanoic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in lipid metabolism. It has also been shown to affect the function of ion channels and other membrane proteins.
実験室実験の利点と制限
One of the main advantages of 6,6,16-Trifluorohexadecanoic acid is its ability to alter the physical properties of lipid bilayers, which makes it a valuable tool for studying membrane structure and function. However, 6,6,16-Trifluorohexadecanoic acid can also have non-specific effects on membrane proteins and other components of the membrane, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving 6,6,16-Trifluorohexadecanoic acid. One area of interest is the development of new methods for incorporating 6,6,16-Trifluorohexadecanoic acid into lipid bilayers, which could improve the accuracy and reliability of experimental results. Another area of interest is the use of 6,6,16-Trifluorohexadecanoic acid in studies of membrane protein structure and function, which could provide new insights into the mechanisms underlying cellular processes. Additionally, 6,6,16-Trifluorohexadecanoic acid could be used in studies of lipid metabolism and other metabolic processes, which could have important implications for human health.
合成法
6,6,16-Trifluorohexadecanoic acid can be synthesized using a variety of methods, including the reaction of hexadecanoic acid with trifluoroacetic anhydride in the presence of a catalyst. Another method involves the reaction of hexadecanol with trifluoromethanesulfonic anhydride in the presence of a base. The resulting product is then converted to 6,6,16-Trifluorohexadecanoic acid through a series of chemical reactions.
科学的研究の応用
6,6,16-Trifluorohexadecanoic acid is commonly used in scientific research to study the structure and function of biological membranes. It is particularly useful in studies of lipid bilayers, which are the primary components of cell membranes. 6,6,16-Trifluorohexadecanoic acid can be incorporated into lipid bilayers, where it serves as a probe to study the physical properties of the membrane.
特性
CAS番号 |
127947-14-2 |
|---|---|
製品名 |
6,6,16-Trifluorohexadecanoic acid |
分子式 |
C16H29F3O2 |
分子量 |
310.39 g/mol |
IUPAC名 |
6,6,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-6-4-2-1-3-5-8-12-16(18,19)13-9-7-11-15(20)21/h1-14H2,(H,20,21) |
InChIキー |
DZEJWELXGJZCOF-UHFFFAOYSA-N |
SMILES |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
正規SMILES |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
その他のCAS番号 |
127947-14-2 |
同義語 |
6,6,16-trifluorohexadecanoic acid 6,6,16-trifluorohexadecanoic acid, 18F-labeled in position 16 6,6,16-trifluoropalmitic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



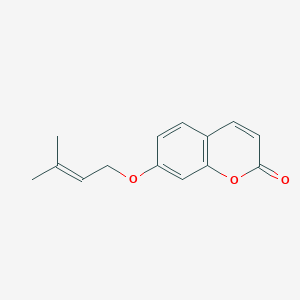

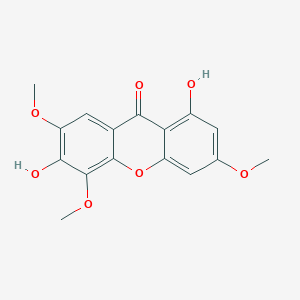
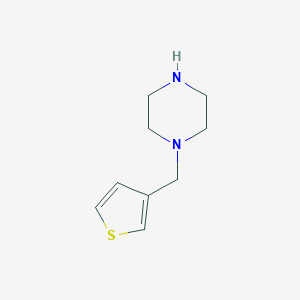
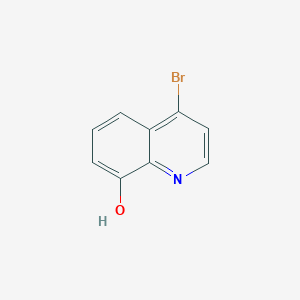
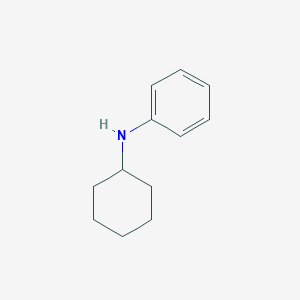
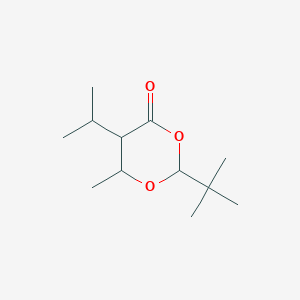
![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
